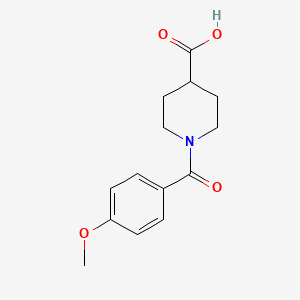

1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-methoxybenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-19-12-4-2-10(3-5-12)13(16)15-8-6-11(7-9-15)14(17)18/h2-5,11H,6-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEVUKYYWCUUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353323 | |

| Record name | 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510739-83-0 | |

| Record name | 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Introduction and Significance

This compound is a chemical compound featuring a piperidine-4-carboxylic acid core, also known as isonipecotic acid, where the piperidine nitrogen is acylated with a 4-methoxybenzoyl (anisoyl) group.[1][2] The piperidine scaffold is a foundational structural motif in medicinal chemistry, appearing in a wide array of pharmaceutical agents across neurology, oncology, and infectious diseases.[3][4] The strategic N-substitution on the piperidine ring is a key method for modulating the pharmacological and pharmacokinetic properties of these molecules.

This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing a detailed, field-proven pathway for the synthesis of this compound. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Synthetic Strategy: A Retrosynthetic Approach

The most logical and efficient approach to synthesizing this compound is through the formation of the amide bond connecting the two primary fragments of the molecule. A retrosynthetic disconnection of this C-N bond reveals the two key starting materials:

-

Piperidine-4-carboxylic acid (Isonipecotic Acid): A cyclic amino acid that serves as the nucleophilic component.[2]

-

4-Methoxybenzoyl chloride (Anisoyl chloride): An acyl chloride that acts as the electrophilic acylating agent.[5]

The forward reaction is a classic nucleophilic acyl substitution. The secondary amine of isonipecotic acid attacks the electrophilic carbonyl carbon of anisoyl chloride. This transformation is most effectively achieved using the Schotten-Baumann reaction , a robust and widely used method for the acylation of amines and alcohols.[6][7][8]

Core Principles of the Schotten-Baumann Reaction

First described by German chemists Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction is a method to synthesize amides from amines and acid chlorides.[8][9] The reaction conditions typically involve a two-phase solvent system, consisting of water and an immiscible organic solvent.[8]

Key Roles of Reagents:

-

The Amine (Nucleophile): Piperidine-4-carboxylic acid provides the secondary amine that attacks the acyl chloride.

-

The Acyl Chloride (Electrophile): Anisoyl chloride provides the electrophilic carbonyl group that is attacked by the amine.

-

The Base: An aqueous base, such as sodium hydroxide (NaOH), is crucial. It serves two primary functions:

-

Neutralization: It neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, preventing the protonation of the starting amine.[8][9]

-

Equilibrium Shift: By consuming the acid byproduct, the base drives the reaction equilibrium toward the formation of the amide product.[9]

-

The biphasic nature of the reaction is highly advantageous. The starting materials and the final product typically reside in the organic phase, while the base and the neutralized byproduct (NaCl) remain in the aqueous phase, which greatly simplifies the subsequent workup and purification process.[8]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Quantitative Data and Reagents

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |

| Piperidine-4-carboxylic acid | 129.16 | 1.0 | Nucleophile |

| 4-Methoxybenzoyl chloride | 170.59 | 1.1 | Acylating Agent |

| Sodium Hydroxide (NaOH) | 40.00 | 2.5 | Base |

| Dichloromethane (DCM) | 84.93 | - | Organic Solvent |

| Water (H₂O) | 18.02 | - | Aqueous Solvent |

| Hydrochloric Acid (HCl), conc. | 36.46 | - | Acid for Workup |

Step-by-Step Methodology

-

Preparation of Nucleophile Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (1.0 eq.) in an aqueous solution of sodium hydroxide (2.5 eq.). Stir until a clear solution is obtained. The base deprotonates both the carboxylic acid and the ammonium group, enhancing the nucleophilicity of the piperidine nitrogen.

-

Addition of Acylating Agent: In a separate beaker, dissolve 4-methoxybenzoyl chloride (1.1 eq.) in dichloromethane. Add this organic solution to the vigorously stirring aqueous solution from Step 1.

-

Reaction: Stir the resulting biphasic mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup and Isolation:

-

After the reaction is complete, transfer the mixture to a separatory funnel. Allow the layers to separate and discard the lower organic (DCM) layer.

-

Wash the remaining aqueous layer with a fresh portion of dichloromethane to remove any unreacted anisoyl chloride and then discard the organic layer.

-

Cool the aqueous layer in an ice bath. Slowly and carefully acidify the solution to a pH of approximately 2-3 by adding concentrated hydrochloric acid dropwise.[3][10]

-

A white precipitate of the desired product, this compound, will form as the carboxylate salt is protonated.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove any inorganic salt impurities.

-

-

Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of the target compound.

Scientific Rationale and Protocol Validation

-

Causality of Experimental Choices: The selection of the Schotten-Baumann reaction is deliberate; it is a highly reliable and efficient method for N-acylation that proceeds under mild conditions with high yields.[6][11] The use of a biphasic system is a classic technique that leverages solubility differences to simplify purification, avoiding complex chromatographic methods for the primary isolation step.[8] The critical acidification step in the workup is fundamental to the protocol's success; the product is soluble in its deprotonated (carboxylate) form in the basic aqueous solution, and protonation is required to render it insoluble for collection.[3]

-

Self-Validating System: This protocol incorporates a self-validating checkpoint. The formation of a significant precipitate upon acidification provides a strong visual confirmation that the reaction has proceeded successfully. The identity and purity of the final product can be definitively confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point close to the literature value indicates high purity.

-

NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure by showing the characteristic signals for the piperidine, benzoyl, and methoxy protons and carbons.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the amide and carboxylic acid functional groups.

-

This in-depth guide provides a robust, reproducible, and scientifically grounded pathway for the synthesis of this compound, equipping researchers with the necessary knowledge to produce this valuable compound for further investigation.

References

- The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Google Vertex AI Search.

- Schotten Baumann Reaction Mechanism Detailed Explan

-

Schotten Baumann Reaction. BYJU'S. [Link]

-

Schotten–Baumann reaction. Wikipedia. [Link]

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. National Center for Biotechnology Information. [Link]

-

Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate. [Link]

-

Isonipecotic acid. Wikipedia. [Link]

-

Anisoyl chloride. Wikipedia. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Anisoyl chloride - Wikipedia [en.wikipedia.org]

- 6. assets-global.website-files.com [assets-global.website-files.com]

- 7. chemistry-reaction.com [chemistry-reaction.com]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid (CAS No: 510739-83-0), a key chemical intermediate in modern medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, and its derivatives are fundamental to the synthesis of a wide array of pharmacologically active molecules. This document details the physicochemical properties, a robust and logical synthetic pathway with a detailed experimental protocol, and explores the compound's utility as a versatile building block in the development of novel therapeutics. The insights provided are tailored for researchers, scientists, and professionals engaged in drug development and synthetic chemistry.

Core Compound Identification and Physicochemical Properties

This compound is a derivative of isonipecotic acid (piperidine-4-carboxylic acid), featuring an N-acylation with a 4-methoxybenzoyl (anisoyl) group. This structural combination is significant: the piperidine ring offers a conformationally constrained scaffold, the carboxylic acid serves as a versatile synthetic handle for amide coupling or esterification, and the 4-methoxybenzoyl moiety can influence pharmacokinetic properties and target binding.

While extensive experimental data for this specific intermediate is not widely published, its core properties can be reliably established.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 510739-83-0 | [1] |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₄H₁₇NO₄ | [1] |

| Molecular Weight | 263.29 g/mol | [1][2] |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O | - |

| Physical Form | Solid (predicted) | - |

| Purity Specification | ≥95% (typical for commercial grade) | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most logically achieved via the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid). This well-established transformation, a variant of the Schotten-Baumann reaction, provides a high-yielding and scalable route to the target compound.

Causality of Experimental Design

The chosen synthetic strategy is predicated on the nucleophilic nature of the secondary amine on the piperidine ring and the electrophilic nature of the acyl chloride.

-

Starting Materials: Piperidine-4-carboxylic acid (isonipecotic acid) is a readily available and cost-effective starting material.[3] 4-Methoxybenzoyl chloride (anisoyl chloride) is the corresponding acylating agent.

-

Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA), is critical. Its primary role is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the piperidine's nitrogen atom, which would render it non-nucleophilic and halt the reaction. An excess of the base is used to drive the reaction to completion.

-

Solvent Choice: An inert aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is ideal. These solvents effectively dissolve the starting materials without participating in the reaction. THF is particularly suitable for reactions involving acid chlorides.

-

Reaction Conditions: The reaction is typically performed at a reduced temperature (0 °C) during the addition of the acyl chloride. This is a crucial control measure to manage the exothermic nature of the acylation, minimizing potential side reactions and ensuring selectivity. Allowing the reaction to proceed to room temperature ensures completion.

Proposed Synthetic Workflow Diagram

Sources

A Spectroscopic and Structural Elucidation Guide to 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

This technical guide provides a comprehensive analysis of the spectral data for 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles and validated through comparative analysis with structurally related compounds.

Molecular Structure and Physicochemical Properties

This compound is a derivative of piperidine, a common scaffold in pharmaceutical agents.[1] Its structure features a piperidine ring N-acylated with a 4-methoxybenzoyl group and a carboxylic acid moiety at the 4-position.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₄ | [2] |

| Molecular Weight | 263.29 g/mol | [2] |

| IUPAC Name | This compound | |

| CAS Number | 510739-83-0 | [2] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12]; edge [color="#202124"];// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C=O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O14 [label="O"]; C15 [label="CH3"]; C16 [label="C=O"]; O17 [label="OH"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C8; C11 -- O14; O14 -- C15; C4 -- C16; C16 -- O17;

}

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3] Due to the rotational isomerism around the amide bond, some signals in the NMR spectra of N-acylpiperidines may appear broadened or as a set of rotameric peaks. For the purpose of this guide, we will consider the time-averaged spectrum.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic acid (-COOH) | ~12.0 | broad singlet | 1H |

| Aromatic (Ha) | ~7.4 | doublet | 2H |

| Aromatic (Hb) | ~6.9 | doublet | 2H |

| Piperidine (Hc, axial) | ~3.8 | multiplet | 2H |

| Piperidine (Hd, equatorial) | ~3.2 | multiplet | 2H |

| Piperidine (He) | ~2.6 | multiplet | 1H |

| Piperidine (Hf) | ~2.0 | multiplet | 2H |

| Piperidine (Hg) | ~1.8 | multiplet | 2H |

| Methoxy (-OCH₃) | ~3.8 | singlet | 3H |

Interpretation:

-

The downfield signal around 12.0 ppm is characteristic of a carboxylic acid proton.

-

The aromatic protons on the 4-methoxybenzoyl group are expected to appear as two distinct doublets due to their ortho and meta positions relative to the methoxy group.

-

The piperidine protons exhibit complex multiplets due to axial and equatorial positions and coupling with neighboring protons. The protons adjacent to the nitrogen (Hc and Hd) are shifted downfield due to the electron-withdrawing effect of the amide group.

-

The methoxy protons appear as a sharp singlet at approximately 3.8 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic acid (-COOH) | ~178 |

| Amide carbonyl (C=O) | ~170 |

| Aromatic (C-O) | ~162 |

| Aromatic (quaternary) | ~128 |

| Aromatic (CH) | ~129, ~114 |

| Piperidine (C-N) | ~45, ~40 |

| Piperidine (C-COOH) | ~42 |

| Piperidine (CH₂) | ~28 |

| Methoxy (-OCH₃) | ~55 |

Interpretation:

-

The two carbonyl carbons, from the carboxylic acid and the amide, are expected at the most downfield positions.

-

The aromatic carbons show distinct signals for the methoxy-substituted carbon, the quaternary carbon attached to the carbonyl, and the protonated carbons.

-

The piperidine carbons appear in the aliphatic region, with those adjacent to the nitrogen being the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4][5]

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 3000-2850 | Medium | C-H stretch | Alkane |

| ~1710 | Strong | C=O stretch | Carboxylic Acid |

| ~1630 | Strong | C=O stretch | Amide (Amide I band) |

| 1600, 1510 | Medium | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Aryl Ether |

| 1320-1210 | Medium | C-O stretch | Carboxylic Acid |

Interpretation:

-

A very broad absorption band from 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.[6]

-

The strong, sharp peak around 1710 cm⁻¹ is attributed to the carbonyl stretch of the carboxylic acid.[6]

-

The amide carbonyl (Amide I) band is expected to appear around 1630 cm⁻¹, which is a lower frequency than a typical ketone due to resonance.

-

The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1600-1500 cm⁻¹ region.

-

A strong band around 1250 cm⁻¹ is indicative of the C-O stretching of the aryl ether (methoxy group).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z (mass-to-charge ratio) | Predicted Relative Intensity | Assignment |

| 263 | Moderate | [M]⁺ (Molecular Ion) |

| 135 | High | [CH₃O-C₆H₄-CO]⁺ (4-methoxybenzoyl cation) |

| 128 | Moderate | [M - C₇H₇O₂]⁺ (Loss of 4-methoxybenzoyl group) |

| 107 | Moderate | [CH₃O-C₆H₄]⁺ (Loss of CO from 4-methoxybenzoyl cation) |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z 263, corresponding to the molecular weight of the compound.

-

The most prominent peak in the spectrum is predicted to be at m/z 135, resulting from the stable 4-methoxybenzoyl cation formed by cleavage of the amide bond. This is a characteristic fragmentation for N-benzoyl compounds.

-

Another significant fragmentation pathway involves the loss of the 4-methoxybenzoyl radical to give a fragment at m/z 128.

Caption: Predicted key fragmentation pathways in Mass Spectrometry.

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structural elucidation. The following are generalized protocols for the analytical techniques discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[3]

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[3]

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The predicted spectral data and fragmentation patterns discussed in this guide serve as a valuable reference for researchers working with this compound and its analogs. The detailed methodologies ensure the reproducibility and reliability of the analytical results, upholding the principles of scientific integrity.

References

-

National Center for Biotechnology Information. 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. PubChem. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

van der Mey, M., et al. (2010). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. Available at: [Link]

-

NIST. 1,4-Benzenedicarboxylic acid, [4-(methoxycarbonyl)phenyl]methyl methyl ester. NIST Chemistry WebBook. Available at: [Link]

-

University of Colorado Boulder. IR Chart. Available at: [Link]

-

Michigan State University. IR Absorption Table. Available at: [Link]

-

CP Lab Safety. 1-(4-Methoxybenzoyl)-4-piperidinecarboxylic acid, 1 gram. Available at: [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

-

National Center for Biotechnology Information. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. PubChem. Available at: [Link]

- Google Patents. CN103819387A - Synthesis method of aniracetam.

-

Arkat USA. (2024). An alternative synthetic strategy to construct apixaban analogues. Available at: [Link]

-

ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Available at: [Link]

-

National Center for Biotechnology Information. Aniracetam. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. PMC. Available at: [Link]

-

MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available at: [Link]

-

The Royal Society of Chemistry. Spectra and physical data of (A2). Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid, a molecule of significant interest in contemporary drug discovery and development. The intricate interplay of its structural features—a lipophilic benzoyl group, a polar piperidine ring, and an ionizable carboxylic acid moiety—dictates its behavior in various solvent systems. This document elucidates the theoretical principles governing its solubility, offering predictive insights for researchers. Furthermore, it furnishes a detailed, field-proven experimental protocol for the quantitative determination of solubility, ensuring scientific rigor and reproducibility. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Introduction: The Significance of Solubility in Drug Development

The journey of a promising therapeutic agent from the laboratory to clinical application is fraught with challenges, with solubility emerging as a critical determinant of success. A compound's ability to dissolve in a solvent system directly impacts its bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This compound, with its multifaceted chemical architecture, presents a compelling case study in understanding and navigating the complexities of solubility. The presence of both hydrogen bond donors and acceptors, coupled with an ionizable functional group, suggests a nuanced solubility profile that is highly dependent on the surrounding chemical environment. A thorough comprehension of these characteristics is paramount for its effective utilization in preclinical and clinical research.

Physicochemical Properties of this compound

A molecule's inherent physicochemical properties are the foundation upon which its solubility behavior is built. While experimental data for this compound is not extensively available in public literature, we can infer key parameters based on its structural components and data from analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Structures

| Property | This compound | 1-Benzoylpiperidine-4-carboxylic acid[1] | 1-Benzylpiperidine-4-carboxylic acid[2] |

| Molecular Formula | C₁₄H₁₇NO₄ | C₁₃H₁₅NO₃ | C₁₃H₁₇NO₂ |

| Molecular Weight | 263.29 g/mol | 233.26 g/mol | 219.28 g/mol |

| Predicted pKa (Carboxylic Acid) | ~4.5 - 5.0 | ~4.5 - 5.0 | ~4.5 - 5.0 |

| Predicted logP | ~1.5 - 2.5 | ~1.0 - 2.0 | ~1.8 |

Note: Predicted values are estimated based on the chemical structure and established physicochemical principles.

The carboxylic acid moiety is the primary acidic functional group, with an estimated pKa in the range of 4.5 to 5.0. This indicates that the molecule's ionization state, and consequently its solubility in aqueous media, will be highly sensitive to pH. The predicted octanol-water partition coefficient (logP) suggests a moderate degree of lipophilicity, arising from the benzoyl and piperidine ring structures.

Theoretical Framework for Solubility

The solubility of this compound is governed by fundamental chemical principles, primarily the "like dissolves like" paradigm and the influence of pH on ionizable groups.

The "Like Dissolves Like" Principle

This principle posits that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent and a solute determines the strength of the intermolecular forces between them.

-

Polar Solvents: These solvents, such as water, methanol, and ethanol, possess permanent dipoles and can engage in hydrogen bonding. They are effective at dissolving polar solutes.

-

Nonpolar Solvents: Solvents like hexane and toluene lack significant dipole moments and primarily interact through weaker van der Waals forces. They are adept at dissolving nonpolar solutes.

This compound possesses both polar (carboxylic acid, amide carbonyl, methoxy group) and nonpolar (aromatic ring, piperidine ring) regions, suggesting it will exhibit a degree of solubility in a range of solvents with varying polarities.

The Critical Role of pH in Aqueous Solubility

The carboxylic acid group of the target molecule is a weak acid, capable of donating a proton to form a carboxylate anion. This equilibrium is governed by the pH of the solution.

Figure 1: Ionization Equilibrium of this compound

Caption: Ionization equilibrium shifts with pH, impacting aqueous solubility.

At a pH below its pKa, the carboxylic acid will exist predominantly in its neutral, protonated form (R-COOH). This form is less polar and therefore less soluble in water. Conversely, at a pH above its pKa, the molecule will be deprotonated to its carboxylate anion form (R-COO⁻). The introduction of a charge significantly increases the molecule's polarity and its ability to interact favorably with polar water molecules, leading to a substantial increase in aqueous solubility.

Predicted Solubility Profile in Common Solvents

Based on the theoretical principles outlined above, a qualitative solubility profile for this compound can be predicted.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water (pH 7), Methanol, Ethanol | Moderate to High | The carboxylic acid and amide groups can participate in hydrogen bonding with the solvent. Aqueous solubility is highly pH-dependent. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | High | These solvents can accept hydrogen bonds and have strong dipole moments, effectively solvating both the polar and nonpolar regions of the molecule. |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate | These solvents offer a balance of polarity that can accommodate the different structural motifs of the molecule. |

| Nonpolar Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene can interact favorably with the benzoyl group of the solute through π-π stacking. |

| Nonpolar Aliphatic | Hexane | Low | The significant difference in polarity between the solute and hexane will result in poor solvation. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.

Figure 2: Shake-Flask Solubility Determination Workflow

Caption: A stepwise workflow for the shake-flask solubility determination.

Detailed Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. A visible excess of solid should remain to ensure saturation.

-

Accurately pipette a known volume of each test solvent into the corresponding vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved solid to settle.

-

For more complete separation, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or moles/liter (M).

-

Conclusion

The solubility of this compound is a complex property governed by its molecular structure and the nature of the solvent system. This guide has provided a theoretical framework for understanding its solubility behavior, highlighting the importance of polarity and pH. The predicted qualitative solubility profile serves as a valuable starting point for experimental design. The detailed shake-flask protocol presented herein offers a robust methodology for obtaining accurate and reproducible quantitative solubility data, which is indispensable for the successful advancement of this compound in drug development pipelines.

References

-

PubChem. (n.d.). 1-Benzylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

PubMed Central. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

A Technical Guide to 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid: A Versatile Scaffold for Modern Drug Discovery

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved pharmaceuticals.[1] Its conformational rigidity and ability to engage in key interactions with biological targets make it an invaluable design element. This guide focuses on a specific, high-utility derivative: 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid . We will explore its synthesis, core reactivity, and strategic application as a chemical building block for researchers, medicinal chemists, and drug development professionals. The narrative will provide not only procedural details but also the underlying scientific rationale, ensuring that practitioners can confidently and effectively incorporate this versatile molecule into their synthetic programs.

Introduction: The Strategic Value of the N-Acyl Piperidine Scaffold

The strategic value of this compound lies in the convergence of three key structural features:

-

The Piperidine Core: A saturated six-membered heterocycle that provides a defined three-dimensional geometry, influencing the spatial presentation of appended functional groups. Its presence can enhance bioavailability and tailor physicochemical properties.[2]

-

The C4-Carboxylic Acid: A crucial synthetic "handle." This functional group is primed for a variety of transformations, most notably the formation of amide bonds, which are among the most common linkages in medicinal chemistry.[3] This allows for the systematic exploration of chemical space by coupling the scaffold to a diverse library of amines.

-

The N-(4-Methoxybenzoyl) Group: This N-acyl substituent serves a dual purpose. Firstly, it removes the basicity of the piperidine nitrogen, rendering the building block neutral and preventing unwanted side reactions in subsequent coupling steps. Secondly, the anisoyl moiety itself provides specific steric and electronic properties, including a potential hydrogen bond acceptor (the methoxy oxygen) and a π-system for aromatic interactions, which can be exploited for target binding.

This combination makes the title compound a pre-organized, functionalized scaffold ideal for constructing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Physicochemical Properties & Characterization

While specific experimental data for the title compound is not aggregated in a single public source, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.

Table 1: Predicted Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₁₄H₁₇NO₄ | - |

| Molecular Weight | 263.29 g/mol | - |

| CAS Number | 105865-51-2 | - |

| Appearance | White to off-white solid | Predicted based on similar N-acyl piperidines. |

| XLogP3 | ~1.5 - 2.0 | Estimated based on analogs like Aniracetam (1.6).[4][5] |

| Hydrogen Bond Donors | 1 | From the carboxylic acid -OH group. |

| Hydrogen Bond Acceptors | 4 | From the two carboxylate oxygens, the amide oxygen, and the methoxy oxygen. |

| Solubility | Soluble in polar organic solvents (DMF, DMSO), sparingly soluble in water. | Typical for a molecule with both polar and non-polar features. |

Spectroscopic Characterization:

-

¹H NMR: Expected signals would include aromatic protons from the 4-methoxyphenyl group (two doublets, ~6.9 and ~7.4 ppm), a singlet for the methoxy group (~3.8 ppm), and complex multiplets for the piperidine ring protons. The acidic proton of the carboxylic acid may be broad or not observed depending on the solvent.

-

¹³C NMR: Key signals would include the carboxylic acid carbonyl (~175-180 ppm), the amide carbonyl (~168-172 ppm), aromatic carbons, the methoxy carbon (~55 ppm), and aliphatic carbons of the piperidine ring.

-

Mass Spectrometry (MS): ESI-MS would show a prominent [M-H]⁻ ion in negative mode at m/z ≈ 262.3 or an [M+H]⁺ ion in positive mode at m/z ≈ 264.3.

-

Infrared (IR) Spectroscopy: Characteristic stretches would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), and a strong C=O stretch for the tertiary amide (~1620-1640 cm⁻¹).

Synthesis of the Building Block

The most direct and reliable synthesis of this compound involves the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid). This procedure is analogous to the well-established Schotten-Baumann reaction.[6]

Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

Piperidine-4-carboxylic acid (1.0 eq)

-

Sodium hydroxide (NaOH) (2.2 eq)

-

4-Methoxybenzoyl chloride (1.05 eq)

-

Toluene or Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated or 2M solution

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-4-carboxylic acid and sodium hydroxide in water. Cool the solution to 0-5 °C in an ice bath.

-

Acyl Chloride Preparation: In a separate flask or addition funnel, dissolve 4-methoxybenzoyl chloride in an equal volume of an organic solvent like toluene.

-

Acylation: Add the 4-methoxybenzoyl chloride solution dropwise to the vigorously stirred, cooled aqueous solution of the piperidine salt. Maintain the temperature below 10 °C during the addition. The direct coupling of a carboxylic acid and an amine is generally unfavorable, but converting the acid to a more electrophilic form like an acyl chloride allows the reaction to proceed readily.[6]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor reaction progress via TLC or LC-MS by taking a small aliquot, acidifying it, and extracting it with ethyl acetate.

-

Work-up: Cool the reaction mixture again in an ice bath. Slowly and carefully acidify the mixture to a pH of 2-3 by adding concentrated or 2M HCl. A white precipitate should form.

-

Isolation: Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Dry the product under high vacuum to a constant weight. The product is often of sufficient purity for subsequent steps, but can be recrystallized from an ethanol/water mixture if needed.

Core Reactivity & Synthetic Utility

The primary utility of this building block is centered on the reactivity of its carboxylic acid moiety, predominantly through amide bond formation.

Primary Application: Amide Bond Formation

The formation of an amide bond is one of the most frequently used reactions in drug discovery.[7] this compound is an ideal substrate for coupling with a wide array of primary and secondary amines to generate diverse carboxamides. Modern peptide coupling reagents are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine nucleophile.[3][8]

Workflow for Amide Coupling

Caption: General workflow for EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol: EDC/HOBt Amide Coupling

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), a classic and reliable combination for minimizing racemization and improving efficiency.[7][8]

Materials:

-

This compound (1.0 eq)

-

Target Amine (primary or secondary, 1.1-1.2 eq)

-

EDC hydrochloride (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard work-up reagents (Ethyl acetate, 5% aq. HCl, sat. aq. NaHCO₃, brine)

Procedure:

-

Activation: To a stirred solution of this compound in anhydrous DMF, add HOBt and EDC. Stir the mixture at room temperature for 15-30 minutes. This forms the reactive O-acylisourea intermediate, which is then converted to the more stable HOBt-ester.[9]

-

Coupling: Add the desired amine to the pre-activated mixture, followed by the addition of DIPEA. The base is crucial to neutralize the HCl salt of EDC and the HOBt released during the reaction, driving the equilibrium towards the product.[9]

-

Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the consumption of the starting material by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[9]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to yield the final, pure amide.

Application in Drug Discovery: A Case Study

The utility of the 1-benzoylpiperidine-4-carboxamide scaffold is exemplified by research into human carbonic anhydrase (hCA) inhibitors. Carbonic anhydrases are a family of enzymes involved in pH regulation, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.

In a study by Angeli et al., a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and synthesized as potent and selective hCA inhibitors.[10] The synthetic route to their core acid building block, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid, is directly analogous to the one described in this guide.[10]

This core acid was then coupled with various substituted amines (piperazines and benzylamines) using standard amide coupling conditions (EDCI/HOBt) to generate a library of final compounds.[10] Several of these sulfonamides showed potent, low-nanomolar inhibitory activity against tumor-associated hCA isoforms IX and XII, demonstrating selectivity over the cytosolic isoforms hCA I and II.[10] This case study perfectly illustrates the "building block" strategy: a central, functionalized scaffold is synthesized and then systematically elaborated via amide coupling to rapidly generate a focused library of analogs for biological screening and SAR development.

Conclusion

This compound is more than just a chemical; it is a strategic tool for medicinal chemists. It offers a conformationally defined core, a pre-passivated nitrogen, and a versatile carboxylic acid handle for rapid diversification. The straightforward synthesis and reliable reactivity in amide coupling reactions make it an accessible and highly effective building block for accelerating drug discovery programs. By leveraging this scaffold, researchers can efficiently navigate chemical space and optimize molecular designs to achieve desired therapeutic profiles.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.

- Benchchem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids.

- Pen-Yuan Lin. N-Cbz- Piperidine-4-carboxylic acid.

- Gunda, I., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH.

- Fisher Scientific. Amide Synthesis.

- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Aapptec Peptides. Coupling Reagents.

- Chem-Impex. Z-piperidine-4-carboxamidine.

- PubChem. Aniracetam. CID 2196. National Center for Biotechnology Information.

- Angeli, A., et al. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central.

- PharmaCompass. Aniracetam Drug Information.

- Ramesh, S., et al. Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. hepatochem.com [hepatochem.com]

- 4. Aniracetam | C12H13NO3 | CID 2196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aniracetam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of N-substituted piperidine compounds

An In-Depth Technical Guide to the Discovery and History of N-Substituted Piperidine Compounds

Authored by a Senior Application Scientist

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of a vast number of natural products and synthetic pharmaceuticals.[1][2][3][4] Its conformational flexibility and the synthetic tractability of its nitrogen atom allow for the precise tuning of physicochemical and pharmacological properties. This guide provides a comprehensive exploration of N-substituted piperidine compounds, tracing their journey from discovery in natural alkaloids to their current status as indispensable building blocks in modern drug development. We will delve into the historical context, examine the evolution of synthetic methodologies with an emphasis on the causality behind experimental choices, and detail key protocols for their preparation.

The Genesis of a Scaffold: From Pepper to Benchtop

The story of piperidine begins not in a laboratory, but in the spice trade. The pungent flavor of black pepper is primarily due to the alkaloid piperine . In 1850, the Scottish chemist Thomas Anderson, followed independently by French chemist Auguste Cahours in 1852, first isolated the core piperidine heterocycle by reacting piperine with nitric acid.[5] This discovery unveiled a fundamental six-membered nitrogen-containing saturated ring, (CH₂)₅NH, that would become a cornerstone of organic and medicinal chemistry.

The piperidine motif is abundant in nature, often as part of complex N-substituted alkaloids with potent biological activities.[5][6][7][8] These natural products served as the first inspiration for chemists and pharmacologists, showcasing the diverse therapeutic potential of this structural class.

Notable Natural Piperidine Alkaloids:

-

Coniine: A toxic alkaloid from poison hemlock, notorious for its role in the death of Socrates.[5]

-

Solenopsin: The fiery toxin found in fire ant venom.[5]

-

Lobeline: Found in Indian tobacco, it has been investigated for various therapeutic uses.[5]

-

Piperine: The compound that gave the heterocycle its name, it is responsible for the spiciness of black pepper and has been studied for its ability to enhance the bioavailability of other drugs.[5][9][10]

The Synthetic Challenge: Forging the N-Substituted Piperidine Bond

The creation of N-substituted piperidines can be broadly approached in two ways: by functionalizing the nitrogen of a pre-formed piperidine ring or by constructing the ring with the N-substituent already incorporated. The former approach is often more direct and versatile for drug discovery applications.

Pathway I: Hydrogenation of Pyridines

The most common industrial route to the parent piperidine ring is the hydrogenation of pyridine.[5] This dearomatization is challenging due to the high aromatic stability of the pyridine core and potential catalyst poisoning by the basic nitrogen atom.[11]

-

Industrial Method: Typically involves hydrogenation over a molybdenum disulfide catalyst at high temperatures and pressures.[5]

-

Laboratory Scale: A wide variety of catalysts have been developed for milder and more selective transformations, including rhodium, ruthenium, and platinum-based systems (e.g., PtO₂).[1][12][13] The choice of catalyst is critical for achieving high diastereoselectivity when reducing substituted pyridines. For example, rhodium(I) complexes have been used for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines.[1]

Pathway II: Direct N-Alkylation of the Piperidine Core

For researchers in drug development, direct functionalization of the piperidine nitrogen is a cornerstone of library synthesis. It allows for the rapid introduction of diverse substituents to explore structure-activity relationships (SAR).

2.2.1. Direct Alkylation with Alkyl Halides

The reaction of piperidine with an alkyl halide (e.g., R-Br, R-I) in the presence of a base is a classical method for forming a C-N bond.

-

Causality: The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction. A non-nucleophilic base is required to scavenge the H-X byproduct.

-

Limitations: This method is often plagued by over-alkylation, where the newly formed tertiary amine is further alkylated to form a quaternary ammonium salt. This is particularly problematic with highly reactive alkylating agents. Therefore, it is most effective for generating specific target molecules rather than for high-throughput synthesis.

2.2.2. Reductive Amination: The Method of Choice

Reductive amination is arguably the most versatile and widely used method for N-alkylation in medicinal chemistry.[14][15][16] It involves the reaction of piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

-

Trustworthiness & Control: This two-step, one-pot process offers superior control over the reaction compared to direct alkylation. The choice of a mild reducing agent that selectively reduces the C=N⁺ bond of the iminium ion without reducing the starting carbonyl compound is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice for this reason.[17][18] The borane-pyridine complex (BAP) is another excellent, less toxic alternative to cyanide-containing reagents like NaCNBH₃.[14]

-

Mechanism Rationale: The reaction is typically performed under mildly acidic conditions. The acid catalyzes the initial condensation of the amine and carbonyl to form a carbinolamine, followed by dehydration to the key iminium intermediate. The hydride reagent then attacks the electrophilic carbon of the iminium ion to yield the final N-substituted product.

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol provides a self-validating, field-proven methodology for the synthesis of an N-alkylated piperidine, a common workflow in drug discovery labs.

Objective: To synthesize N-benzylpiperidine from piperidine and benzaldehyde.

Materials:

-

Piperidine (1.0 eq.)

-

Benzaldehyde (1.1 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)[17]

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and TLC analysis equipment

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidine (1.0 eq.) and the anhydrous solvent (DCM).

-

Reagent Addition: Add benzaldehyde (1.1 eq.) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq.). The acid is critical for catalyzing iminium ion formation, especially with less reactive ketones.[17][18]

-

Iminium Formation: Stir the mixture at room temperature for 30 minutes. This allows for the equilibrium between the starting materials and the iminium ion to be established.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise. Causality: Adding the reducing agent in portions helps to control any potential exotherm and ensures a steady reduction of the iminium ion as it is formed.

-

Monitoring: Continue stirring at room temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed (typically 4-12 hours).

-

Work-up (Quenching): Once complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. This neutralizes the acetic acid and destroys any remaining reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzylpiperidine.

Pharmacological Significance and Modern Applications

The N-substituted piperidine scaffold is a dominant feature in modern pharmaceuticals due to its ability to improve pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and enhance binding to biological targets. The nitrogen atom, which is typically protonated at physiological pH, can form crucial ionic interactions with target proteins.

| Therapeutic Area | Example Drug Class / Compound | Role of N-Substituted Piperidine |

| Central Nervous System (CNS) | Antipsychotics (e.g., Melperone), Opioid Analgesics (e.g., Fentanyl) | The N-substituent is often crucial for receptor binding and can be modified to tune potency, selectivity, and blood-brain barrier penetration.[1][19] |

| Oncology | Doxorubicin, PROTACs | In PROTACs, a piperidine-2,6-dione moiety acts as a powerful ligand for the E3 ligase cereblon, essential for their mechanism of action.[20][21] |

| Infectious Diseases | HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | N-substituted piperidines can be used to explore the chemical space around the entrance channel of the HIV-1 reverse transcriptase enzyme.[22] |

| Metabolic Disorders | Antidiabetic agents (e.g., Voglibose) | The piperidine ring can mimic the structure of carbohydrates, acting as an inhibitor of enzymes like alpha-glucosidase.[21] |

| Alzheimer's Disease | Acetylcholinesterase (AChE) Inhibitors (e.g., Donepezil) | N-benzyl-piperidine moieties are common in multipotent molecules designed to inhibit AChE and provide antioxidant effects.[2] |

The continuous development of novel synthetic methods, such as combining biocatalytic oxidation with radical cross-coupling, is further expanding access to previously inaccessible N-substituted piperidine analogues, promising to accelerate the discovery of next-generation therapeutics.[23]

References

-

Piperidine - Wikipedia. (Source: Wikipedia, URL: [Link])

-

Vieira, P. C., et al. (2009). Further Bioactive Piperidine Alkaloids from the Flowers and Green Fruits of Cassia spectabilis. Journal of Natural Products. (Source: ACS Publications, URL: [Link])

-

Vieira, P. C., et al. (2009). Further Bioactive Piperidine Alkaloids from the Flowers and Green Fruits of Cassia spectabilis. American Chemical Society. (Source: American Chemical Society, URL: [Link])

-

Obydennov, D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. (Source: PubMed Central, URL: [Link])

-

Various Authors. Piperidine synthesis. Organic Chemistry Portal. (Source: Organic Chemistry Portal, URL: [Link])

-

Smith, M. B. (1994). Piperidine Synthesis. Defense Technical Information Center. (Source: DTIC, URL: [Link])

-

Kovács, E., et al. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry. (Source: ResearchGate, URL: [Link])

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. (Source: ResearchGate, URL: [Link])

-

Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (Source: Phys.org, URL: [Link])

- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications. (Source: Marcel Dekker, Inc., URL: )

-

Chen, K., et al. (2018). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry. (Source: PubMed Central, URL: [Link])

-

Forns, P., Rubiralta, M., & Díez, A. Recent advances in the synthesis of piperidones and piperidines. (Source: Not specified, URL: [Link])

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. (Source: Sami Publishing Company, URL: [Link])

-

Coldham, I. (2001). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (Source: White Rose eTheses Online, URL: [Link])

-

Wang, Z., et al. (2017). Discovery of novel piperidine-substituted indolylarylsulfones as potent HIV NNRTIs via structure-guided scaffold morphing and fragment rearrangement. European Journal of Medicinal Chemistry. (Source: PubMed, URL: [Link])

-

Clemente, F., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (Source: ResearchGate, URL: [Link])

-

Various Authors. Piperidine alkaloids – Knowledge and References. (Source: Taylor & Francis, URL: [Link])

-

Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (Source: Not specified, URL: [Link])

-

Metwaly, A. (2018). Piperidine alkaloids. (Source: Slideshare, URL: [Link])

-

Wang, H., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal. (Source: PubMed Central, URL: [Link])

-

Various Authors. Piperidine alkaloids – Knowledge and References. (Source: Taylor & Francis, URL: [Link])

-

Singh, S., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. (Source: IJNRD, URL: [Link])

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. (Source: Royal Society of Chemistry, URL: [Link])

-

Teske, J. A., et al. (2021). Phenyl-substituted N-piperonylpiperidine derivatives synthesized and... (Source: ResearchGate, URL: [Link])

-

Chemspace. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (Source: Chemspace, URL: [Link])

-

Forns, P., Rubiralta, M., & Díez, A. Piperidones: from alkaloids to pseudopeptides. (Source: SciSpace, URL: [Link])

-

Not specified. (n.d.). Catalytic N-alkylation of piperidine with 1-phenylethanol. (Source: ResearchGate, URL: [Link])

-

Not specified. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (Source: PubMed, URL: [Link])

-

Obydennov, D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (Source: MDPI, URL: [Link])

- Not specified. (n.d.). N-alkyl-piperidine DERIVATIVES.

-

Sharma, P., et al. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. (Source: ChemRxiv, URL: [Link])

-

Not specified. (n.d.). Piperidine nucleus in the field of drug discovery. (Source: ResearchGate, URL: [Link])

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Piperidine alkaloids (2018) | PDF [slideshare.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. Piperidine synthesis [organic-chemistry.org]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. thieme-connect.de [thieme-connect.de]

- 20. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijnrd.org [ijnrd.org]

- 22. Discovery of novel piperidine-substituted indolylarylsulfones as potent HIV NNRTIs via structure-guided scaffold morphing and fragment rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. news-medical.net [news-medical.net]

A Technical Guide to the In Silico Target Prediction of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Abstract

In the landscape of contemporary drug discovery, the identification of molecular targets for novel or uncharacterized small molecules is a critical and often rate-limiting step. This guide provides an in-depth technical framework for the in silico prediction of biological targets for the compound 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid. In the absence of direct experimental bioactivity data for this specific molecule, this document outlines a multi-pronged computational strategy, leveraging both ligand-based and structure-based methodologies. We will explore the causal logic behind selecting specific predictive tools and databases, detail validated protocols for their use, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to generate robust, experimentally testable hypotheses about the mechanism of action and potential therapeutic applications of novel chemical entities.

Introduction: The Challenge of Target Deconvolution

The journey from a promising small molecule to a therapeutic agent is contingent on understanding its interactions within a biological system. The molecule at the center of this guide, this compound, represents a common challenge in early-stage drug discovery: a synthetically accessible compound with potential pharmacophoric features, yet with an unknown biological target profile. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, while the methoxybenzoyl moiety is present in various bioactive compounds, including the nootropic agent Aniracetam, which is known to modulate cholinergic, dopaminergic, and serotonergic systems[1][2]. This structural similarity provides a tantalizing, albeit speculative, starting point.

In silico target prediction, or "target fishing," has emerged as an indispensable tool to navigate this uncertainty. By harnessing vast repositories of biological and chemical data, computational methods can rapidly generate hypotheses about a molecule's polypharmacology, potential off-target effects, and opportunities for drug repositioning.[3][4] This guide will present a systematic and logical workflow, integrating several orthogonal computational approaches to build a comprehensive and reliable target profile for this compound.

Foundational Strategy: A Multi-Pillar Approach to Target Prediction

No single in silico method is infallible. A robust predictive strategy relies on the convergence of evidence from multiple, mechanistically distinct approaches. Our investigation will be built on two primary pillars: ligand-based methods, which leverage the principle of chemical similarity, and structure-based methods, which are grounded in the principles of molecular recognition and binding thermodynamics.

Diagram 1: Overall In Silico Target Prediction Workflow

A high-level overview of the multi-pronged strategy.

Pillar 2: Structure-Based Target Prediction

Structure-based methods use the three-dimensional structure of potential protein targets to predict binding. Reverse docking, also known as inverse docking, is the primary technique in this category for target fishing. [5][6][7]It inverts the typical virtual screening paradigm: instead of screening a library of compounds against one target, it screens one compound against a library of many potential targets. [5][6][8]

Reverse Docking for Target Identification

The core principle of reverse docking is to computationally estimate the binding affinity of the query molecule to the binding sites of a large collection of proteins. [9]Targets are then ranked based on a scoring function that approximates the free energy of binding. This method has the distinct advantage of providing a predicted binding mode, which can be invaluable for subsequent lead optimization. [6]

-

Ligand Preparation:

-

Generate a 3D conformation of this compound. This involves generating a 3D structure from the SMILES string and performing energy minimization using a force field (e.g., MMFF94). Tools like Open Babel or Maestro can be used for this step.

-

Assign partial charges and define rotatable bonds. The ionization state of the carboxylic acid should be considered based on a physiological pH of ~7.4.

-

-

Target Database Preparation:

-

Select a database of 3D protein structures. A common choice is a filtered subset of the Protein Data Bank (PDB), focusing on druggable human proteins. Several pre-compiled databases are available, or one can be constructed manually.

-

For each protein, the binding site must be defined. This can be done by identifying known ligand-binding pockets or using pocket detection algorithms.

-

-

Docking and Scoring:

-

Utilize a docking program (e.g., AutoDock, GOLD, Glide) to dock the prepared 3D ligand into each defined binding site in the target database.

-

Each docking run will produce a score. It is crucial to understand that comparing docking scores across different proteins is a significant challenge due to variations in binding site size, composition, and the inherent biases of scoring functions. [5][6]4. Post-Processing and Analysis:

-

Normalize or rescale the docking scores to allow for more meaningful comparison across different targets.

-

Rank the targets based on the normalized scores.

-

Visually inspect the binding poses for the top-ranked targets. A plausible binding pose should exhibit favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) and a high degree of shape complementarity with the binding pocket.

-

Table 2: Hypothetical Top-Ranked Targets from Reverse Docking

Illustrates key metrics for evaluating reverse docking results.

| Rank | Target Name | PDB ID | Docking Score (kcal/mol) | Key Predicted Interactions |

| 1 | Fatty acid amide hydrolase | 3PPM | -9.8 | H-bond with Ser241; Pi-stacking with Phe432 |

| 2 | Peroxisome proliferator-activated receptor gamma | 4EMA | -9.5 | H-bond with Ser289; Hydrophobic interactions |

| 3 | Aldose reductase | 1US0 | -9.2 | H-bond with Tyr48; Pi-stacking with Trp111 |

| 4 | Monoamine oxidase B | 2V5Z | -9.1 | Pi-stacking with Tyr398 and Tyr435 |

| 5 | Carbonic anhydrase II | 1CA2 | -8.9 | Coordination with Zinc ion; H-bond with Thr199 |

Synthesis and Hypothesis Generation

The final and most critical step is to synthesize the results from all predictive methods. The goal is to identify a consensus list of high-confidence targets.

-

Cross-Method Validation: Look for targets that appear in the top ranks of multiple orthogonal methods. For instance, if SwissTargetPrediction suggests a target, and reverse docking independently identifies the same target with a high score and a plausible binding mode, confidence in that prediction is significantly increased.

-

Pathway and Network Analysis: Use the prioritized target list as input for pathway analysis tools (e.g., KEGG, Reactome). This can reveal if the predicted targets converge on specific biological pathways or signaling networks, providing a more holistic view of the compound's potential mechanism of action.

-

Formulating a Testable Hypothesis: Based on the convergent evidence, formulate a specific, experimentally verifiable hypothesis. For example: "this compound is a dual inhibitor of fatty acid amide hydrolase and monoamine oxidase B, leading to modulation of endocannabinoid and neurotransmitter signaling."

This hypothesis can then be directly tested in the laboratory using enzymatic assays, binding assays, and subsequent cell-based experiments, bridging the gap between computational prediction and biological validation.

Conclusion

The in silico target prediction for a novel compound like this compound is a process of systematic, evidence-based hypothesis generation. By integrating ligand-based similarity methods with structure-based molecular docking, we can construct a robust and multi-faceted profile of its likely biological targets. This guide provides a validated, step-by-step framework for this process, emphasizing the importance of using orthogonal methods and critically analyzing the results to generate high-confidence, testable hypotheses. This computational prolegomenon is an essential, cost-effective first step in elucidating the therapeutic potential of new chemical entities.

References

-

Kharkar, P. S., Warrier, S., & Gaud, R. S. (2014). Reverse docking: a powerful tool for drug repositioning and drug rescue. Future Medicinal Chemistry. [Link]

-

Lee, A., & Kim, D. (2016). Using reverse docking for target identification and its applications for drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Cereto-Massagué, A., et al. (2015). Computational/in silico methods in drug target and lead prediction. Journal of Computer-Aided Molecular Design. [Link]

-

Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

-

Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]

-

Kaggle. ChEMBL EBI Small Molecules Database. Kaggle. [Link]

-

Creative Biolabs. In Silico Target Prediction. Creative Biolabs. [Link]

-

Wang, J., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences. [Link]

-

Azeez Basha, S. A., et al. (2018). PASS: A COMPUTERIZED PREDICTION OF BIOLOGICAL ACTIVITY SPECTRA FOR CHEMICAL SUBSTANCES. Indo American Journal of Pharmaceutical Research. [Link]

-

ResearchGate. Using reverse docking for target identification and its applications for drug discovery | Request PDF. ResearchGate. [Link]

-

Swiss Institute of Bioinformatics. About - SwissTargetPrediction. SIB Swiss Institute of Bioinformatics. [Link]

-

SciSpace. In Silico Target Prediction for Small Molecules. (2018) | Ryan Byrne. SciSpace. [Link]

-